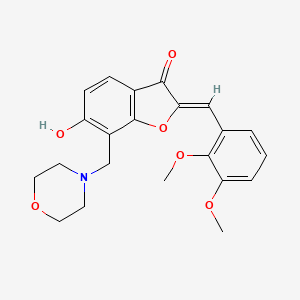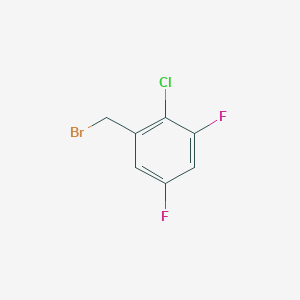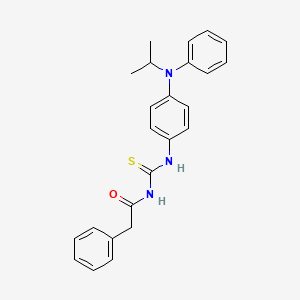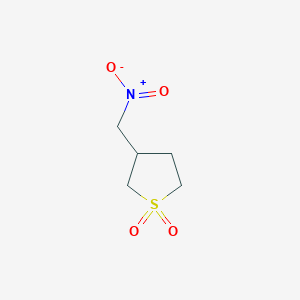
(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23NO6 and its molecular weight is 397.427. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A study by Minkin et al. (1988) involved synthesizing diorganyldiaryloxytelluranes with an azomethine function ortho to the tellurium atom, similar in structure to the compound . This research provides insights into the synthesis and structure of compounds with intramolecular coordination bonds, which can be relevant for the study of (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one (Minkin et al., 1988).
Corrosion Inhibition
- Jamil et al. (2018) investigated Schiff bases, which are structurally related to the compound of interest, as corrosion inhibitors. This research indicates the potential application of similar compounds in protecting metals against corrosion, highlighting the practical applications in industrial settings (Jamil et al., 2018).
Antioxidant and Hepatoprotective Activities
- Research by Kapche et al. (2011) on Morus mesozygia revealed compounds with antioxidant and hepatoprotective properties, similar to the compound . This suggests potential applications in pharmaceuticals and healthcare, particularly in liver protection and oxidative stress reduction (Kapche et al., 2011).
Electroluminescent Properties
- Yu et al. (2003) studied the electroluminescent properties of a zinc(II) 2-(2-hydroxyphenyl)benzothiazolate complex, which could inform research into the electroluminescent potential of the compound , especially in organic light-emitting diodes (LEDs) (Yu et al., 2003).
Vasorelaxant Agents
- Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, demonstrating significant vasodilatation properties. This research suggests the potential of similar compounds, including (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one, in medical applications, particularly in vascular health (Hassan et al., 2014).
Antioxidative Ability Enhancement
- Zhao and Liu (2012) explored the antioxidative ability of compounds structurally similar to the compound . Their research on enhancing the antioxidant ability of such compounds can provide a basis for further investigation into the antioxidative properties of (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one (Zhao & Liu, 2012).
Eigenschaften
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-26-18-5-3-4-14(21(18)27-2)12-19-20(25)15-6-7-17(24)16(22(15)29-19)13-23-8-10-28-11-9-23/h3-7,12,24H,8-11,13H2,1-2H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMQLNIOXHMMGP-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)
![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)


![2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B2587125.png)



![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)
![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)



